molecular formula C7H17ClN2O2S B1416822 N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride CAS No. 1172020-47-1

N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride

Cat. No. B1416822
M. Wt: 228.74 g/mol
InChI Key: CGWBUMOMPPLSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1172020-47-1 . It has a molecular weight of 228.74 and is used in various scientific research fields, including drug discovery, organic synthesis, and medicinal chemistry.


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives and their biological properties have been extensively studied .


Molecular Structure Analysis

The InChI Code for “N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride” is 1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-4-2-3-5-8-7;/h7-9H,2-6H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride” is a powder at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Properties

N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride is used in the synthesis of various pharmacologically active compounds. For instance, it is involved in creating benzamide derivatives acting as selective serotonin 4 receptor agonists. These derivatives show promise in enhancing gastrointestinal motility, potentially offering a novel approach to prokinetic agents with reduced side effects compared to existing treatments (Sonda et al., 2004).

Chemical Reactions and Structural Studies

In chemical synthesis, N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride plays a role in the creation of complex structures like piperidine. It is involved in oxidative carbon–hydrogen bond functionalizations of enamides, leading to the formation of piperidine structures with high efficiency and stereocontrol (Brizgys et al., 2012). Furthermore, it is used in the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate for lafutidine, demonstrating its utility in pharmaceutical compound production (Shen Li, 2012).

Catalysis and Molecular Inhibition

This chemical is also part of the synthesis of compounds with catalytic applications. For example, it's used in the preparation of precatalysts for the transfer hydrogenation of ketones, showcasing its versatility in catalytic reactions and potential in green chemistry (Ruff et al., 2016). Additionally, quinolinyl sulfonamides, like N-(quinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase, indicating the role of sulfonamide derivatives in enzyme inhibition and potential therapeutic applications (Huang et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-(piperidin-2-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-4-2-3-5-8-7;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWBUMOMPPLSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.